2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid
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Overview
Description
2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid typically involves the condensation of 3-phenyl-1H-indole with benzaldehyde derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or anhydrous aluminum chloride . The reaction conditions may vary, but common solvents used include toluene and ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced indole derivatives.
Substitution: Halogenated and nitrated indole derivatives.
Scientific Research Applications
2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
3-Phenylindole: A simpler indole derivative with a phenyl group.
Uniqueness
2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16N2O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[(E)-(3-phenylindol-1-yl)iminomethyl]benzoic acid |
InChI |
InChI=1S/C22H16N2O2/c25-22(26)18-11-5-4-10-17(18)14-23-24-15-20(16-8-2-1-3-9-16)19-12-6-7-13-21(19)24/h1-15H,(H,25,26)/b23-14+ |
InChI Key |
MBFAWZRVLMIOLJ-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)/N=C/C4=CC=CC=C4C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)N=CC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
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